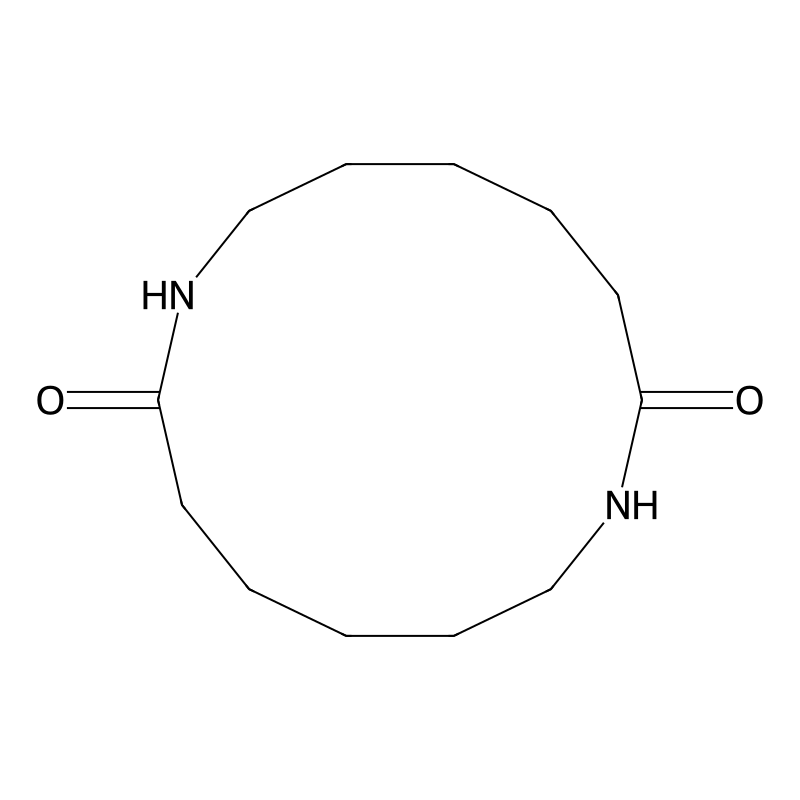

1,8-Diazacyclotetradecane-2,9-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications in Material Science

1,8-Diazacyclotetradecane-2,9-dione (DCD), due to its inherent structure, has been explored as a potential building block for the development of supramolecular assemblies []. These assemblies are formed through non-covalent interactions between molecules, and DCD's ability to form hydrogen bonds makes it a suitable candidate. Researchers have investigated its use in the creation of metal-organic frameworks (MOFs) [, ]. MOFs are porous materials with potential applications in gas storage, separation, and catalysis.

Potential Applications in Medicinal Chemistry

The presence of nitrogen atoms and the cyclic structure of DCD has led to its investigation as a potential scaffold for the design of new drugs []. Researchers have explored its potential for various therapeutic areas, including:

1,8-Diazacyclotetradecane-2,9-dione is an organic compound characterized by its unique cyclic structure and the presence of two nitrogen atoms in a 14-membered ring. Its molecular formula is , and it has a molecular weight of approximately 226.32 g/mol. The compound is also known by various names, including hexanoic acid, 6-amino-, bimol. cyclic lactam and caprolactam cyclic dimer . It features a melting point of 341 °C, indicating its stability at elevated temperatures .

- Oxidation and Reduction: The compound can undergo oxidation to form more complex structures or reduction to yield simpler amine derivatives.

- Condensation Reactions: It can react with various amines or alcohols to form larger cyclic or acyclic compounds.

- Halogenation: The presence of nitrogen atoms allows for electrophilic substitution reactions, including halogenation under acidic conditions .

Research indicates that 1,8-diazacyclotetradecane-2,9-dione exhibits biological activity relevant to its structural characteristics. It has been studied for its potential effects in various biological systems, particularly in relation to its role as a component in caprolactam solution concentrates. These concentrates are significant in the recovery processes of nylon production, where the compound's properties influence agglomeration behavior .

The synthesis of 1,8-diazacyclotetradecane-2,9-dione can be achieved through multiple methods:

- From 6-Aminocaproic Acid: This method involves cyclization reactions that convert linear precursors into the cyclic structure of the compound. Various synthetic routes have been documented, highlighting different reaction conditions and catalysts used to facilitate the process .

- Diketone Reactions: The compound can also be synthesized through reactions involving diketones and amines under controlled conditions to yield the desired cyclic structure .

1,8-Diazacyclotetradecane-2,9-dione finds applications primarily in industrial chemistry:

- Nylon Production: It serves as an essential component in the production of nylon 6, influencing the properties of polyamide fibers and resins.

- Chemical Intermediates: The compound is utilized as an intermediate in synthesizing other organic compounds and polymers due to its reactivity and structural properties.

Studies have shown that 1,8-diazacyclotetradecane-2,9-dione interacts with various chemical species during nylon processing. Its role in agglomeration processes is crucial for optimizing recovery methods in industrial applications. Research has focused on understanding these interactions to improve efficiency and reduce waste during nylon production .

Several compounds share structural similarities with 1,8-diazacyclotetradecane-2,9-dione. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Caprolactam | C₆H₁₁NO | Linear structure; precursor to nylon 6 |

| 1,5-Diazacyclooctane-2,6-dione | C₈H₁₄N₂O₂ | Smaller ring size; fewer nitrogen atoms |

| 1,4-Diazabicyclo[2.2.2]octane | C₈H₁₄N₂ | Bicyclic structure; used as a catalyst |

1,8-Diazacyclotetradecane-2,9-dione is unique due to its larger ring size and specific dione functionality that enhances its reactivity compared to these similar compounds. Its role in nylon synthesis further distinguishes it from other cyclic amines and diketones.

Evolution of β-Lactams and Macrocyclic Therapeutics

The discovery of benzylpenicillin in the 1920s marked the dawn of β-lactam antibiotics, which revolutionized infectious disease treatment. Over subsequent decades, synthetic modifications produced cephalosporins, carbapenems, and monobactams, each addressing emerging resistance mechanisms. Macrocyclic lactams, however, gained prominence later due to their enhanced metabolic stability and target selectivity compared to smaller β-lactams.

DCD represents a structural hybrid, combining the lactam motif of traditional β-lactams with the conformational rigidity of 14-membered macrocycles. Early studies on caprolactam dimers like DCD (CAS 56403-09-9) revealed their unexpected role in nylon-6 production processes, where they influence polymer crystallization kinetics. This industrial relevance spurred fundamental research into their chemical behavior.

Cyclocondensation Strategies for Lactam-Based Macrocycles

The cyclodimerization of amino ester precursors remains the most direct route to 1,8-diazacyclotetradecane-2,9-dione. A Zr(IV)-catalyzed ester-amide exchange protocol has proven effective for constructing the 14-membered bis-lactam framework. This method involves the reaction of homoallylic amino esters, such as alloc-protected derivatives, under controlled conditions to favor intermolecular amidation followed by intramolecular cyclization [2]. For example, the cyclodimerization of amino ester 2a using Zr(Ot-Bu)~4~-2-hydroxypyridine (HYP) as a catalyst at 0.60 M concentration yielded the macrocyclic bis-lactam 3a with 65% efficiency [2].

The stereochemical integrity of the starting material critically influences the reaction outcome. Asymmetric crotylation of iminium species derived from aromatic aldehydes ensures precise control over the homoallylic amino ester’s configuration, which is retained during the cyclodimerization process [2]. Single-crystal X-ray analysis of product 3b confirmed the transannular hydrogen-bonding network that stabilizes the macrocyclic structure [2].

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Zr(IV) | Maximizes amidation |

| Concentration | 0.60 M | Reduces oligomers |

| Reaction Time | 24–48 h | Completes cyclization |

| Temperature | 60°C | Balances kinetics |

Optimization of Multi-Step Reaction Cascades

Efficient synthesis requires meticulous optimization of reaction parameters to suppress linear oligomer formation. Key variables include:

- Monomer Concentration: At concentrations below 0.10 M, intermolecular amidation dominates, yielding polymeric byproducts. Increasing the concentration to 0.60 M shifts the equilibrium toward intramolecular cyclization, enhancing macrocycle yields [2] [3].

- Catalyst-to-Initiator Ratio: In anionic polymerization of ε-caprolactam derivatives, a 1:1 molar ratio of ethyl magnesium bromide (EtMgBr) catalyst to N-acetyl-ε-caprolactam (Ac-CL) initiator minimizes cyclic dimer formation while promoting chain growth [4]. Reducing the initiator concentration to 0.03 mol% decreases cyclic dimer content from 0.14 wt% to 0.07 wt% [4].

- Reaction Time: Prolonged reaction times (>300 min) lead to thermodynamic control, favoring the formation of cyclic dimers over trimers or higher oligomers [4].

Computational studies using M052X density functional calculations reveal that the energy barrier for transannular conjugate addition in bis-lactams ranges from 6–15 kcal/mol, explaining the temperature-dependent selectivity between bicyclic [5-11] and tricyclic [5-8-5] products [2].

Solvent Systems and Catalytic Control in Macrocyclization

The choice of solvent profoundly affects macrocyclization efficiency. Polar aprotic solvents like DMF stabilize transition states through dipole interactions, enabling NaOt-Bu-mediated transannular cyclizations at 60°C [2]. In contrast, nonpolar solvents such as THF favor alternative reaction pathways, yielding bicyclic products exclusively [2].

Catalytic systems play a dual role in directing reactivity:

- Zr(IV) Catalysts: Activate ester carbonyl groups for nucleophilic attack by amines, facilitating cyclodimerization [2].

- Alkali Metal Bases: Promote olefin isomerization and conjugate addition in transannular reactions. For instance, NaH in DMF induces a [5-8-5] tricyclic framework, while NaOt-Bu in THF yields [5-11] bicyclic structures [2].

Recent advances in high-concentration macrocyclization (≥0.2 M) demonstrate that copper-catalyzed C–C bond-forming reactions reduce reaction volumes by 80% compared to traditional dilute conditions [3]. Solid-supported Pd(0) catalysts further simplify purification by enabling heterogeneous reaction conditions [2].

Conformational Sampling Algorithms for Ring Flexibility Analysis

The conformational analysis of macrocyclic compounds presents unique computational challenges due to their constrained ring topology and inherent flexibility. Modern computational approaches have developed sophisticated algorithms specifically designed to address the complex conformational landscape of ring systems, with particular emphasis on 1,8-Diazacyclotetradecane-2,9-dione and related macrocyclic structures.

Monte Carlo Multiple Minimum (MCMM) represents the foundational approach for macrocyclic conformational sampling. This algorithm employs stochastic search methods combined with energy minimization to explore the conformational space systematically. The method utilizes either Polak-Ribiere Conjugated Gradient (PRCG) or Truncated Newton Conjugate Gradient (TNCG) minimization protocols, with TNCG demonstrating superior performance for flexible macrocyclic systems, achieving 1.6 times faster computation compared to PRCG methods. The algorithm proves particularly effective when enhanced with specialized ring closure settings, allowing distance parameters ranging from 0 to 100 Angstroms and avoiding stereocenter placement in ring opening positions.

Mixed Torsional/Low-Mode (MTLMOD) sampling emerges as a hybrid methodology that combines MCMM principles with low-mode vibrational analysis. This approach leverages the fundamental understanding that vibrational modes, particularly low-frequency modes, transport molecules between conformational states. The algorithm follows low modes uphill in potential energy valleys until reaching saddle points, then performs iterations away from starting positions followed by energy minimization to identify new conformational minima. MTLMOD demonstrates exceptional performance for macrocyclic systems, particularly when configured with enhanced settings that optimize ring closure bond parameters.

Molecular Dynamics/Large-scale Low-Mode (MD/LLMOD) methods represent specialized hybrid approaches designed specifically for macrocyclic conformational sampling. The protocol combines 5,000 large-scale low-mode steps with 5,000 molecular dynamics simulation cycles, where each cycle initiates with short (0.5 picosecond) stochastic dynamics at 1,000 Kelvin, followed by additional 0.5 picosecond stochastic dynamics at lower temperatures. This methodology proves most efficient for generating global energy minima in macrocyclic systems while maintaining computational tractability.

Low-Mode Molecular Dynamics (LowModeMD) provides an innovative approach that concentrates kinetic energy on low-frequency vibrational modes through Chebyshev polynomial filtering of Maxwell-Boltzmann velocity vectors. The method heavily dampens high-frequency components while preserving low-frequency motions that drive conformational transitions. Comparative studies demonstrate that LowModeMD consistently identifies lower energy global minima compared to traditional Stochastic Proximity Embedding (SPE) methods, finding substantially more unique conformations with superior diversity metrics.

Distance Geometry Methods, including Stochastic Proximity Embedding and Self-Organizing Superimposition, offer complementary approaches for macrocyclic conformational analysis. These methods show compelling advantages for macrocyclic molecules, particularly when systematic search approaches fail to identify low-energy conformations. Distance geometry techniques prove especially valuable for ring closure problems and demonstrate robust performance across diverse macrocyclic topologies.

Temperature-Accelerated Molecular Dynamics (TAMD) enables large-scale conformational sampling through hyperthermally exploring free-energy surfaces in collective variables computed at physical temperatures. For macrocyclic systems, TAMD utilizes Cartesian coordinates of contiguous subdomain centers as collective variables, allowing identification of functionally relevant conformational changes on computationally accessible timescales. The method proves particularly effective when barriers to conformational motion are larger than thermal energy but smaller than secondary structure disruption barriers.

Contemporary conformational sampling protocols for macrocyclic systems increasingly employ enhanced parameter settings that optimize performance beyond default configurations. These enhancements include extended energy windows (15.01 kcal/mol versus standard 5.02 kcal/mol), modified torsion sampling options (Extended versus Intermediate), and specialized ring closure distance parameters. When implementing these enhanced settings, MCMM and MTLMOD demonstrate performance comparable to specialized macrocycle sampling methods while maintaining general applicability.

The computational efficiency of these algorithms varies significantly, with considerations for both accuracy and computational cost becoming critical for practical applications. Low-mode based approaches generally provide superior efficiency compared to traditional molecular dynamics simulations, offering several-fold increases in conformational sampling efficiency while identifying more diverse and energetically favorable conformational ensembles. Modern implementations benefit from parallel processing capabilities and GPU acceleration, making extensive conformational sampling feasible for complex macrocyclic systems.

Ring closure constraints represent a fundamental challenge in macrocyclic conformational analysis, requiring specialized treatment within sampling algorithms. Internal coordinate molecular dynamics approaches address this challenge through rational strategies that maintain ring closure while allowing flexibility in bond lengths and angles. The most effective protocols employ harmonic distance restraints combined with analytical treatments that integrate constraint methodologies from Cartesian coordinate dynamics.

Advanced implementations incorporate machine learning enhancement to improve sampling efficiency and accuracy. Neural network potential models trained on density functional theory data enable high-fidelity conformational exploration with significantly reduced computational costs compared to ab initio methods. These approaches achieve mean absolute errors below 5 kilojoules per mole while maintaining comprehensive coverage of conformational space.

Mixed Chirality Peptide Macrocycle Engineering

The engineering of mixed chirality peptide macrocycles represents a revolutionary advancement in computational design, enabling the creation of structures with internal symmetries and conformational properties inaccessible to natural proteins. These developments have profound implications for 1,8-Diazacyclotetradecane-2,9-dione and related macrocyclic therapeutics, offering unprecedented control over three-dimensional structure and binding properties.

Computational Design Frameworks for mixed chirality macrocycles employ sophisticated algorithms that systematically explore both L- and D-amino acid combinations to identify stable, well-folded structures. The most comprehensive approach involves near-exhaustive backbone sampling followed by sequence design and energy landscape calculations, generating over 200 designs predicted to fold into single stable structures. This methodology represents a dramatic expansion compared to previously available unbound peptide macrocycle structures, providing vastly increased starting scaffolds for rational drug design.

RFpeptides emerges as the most advanced denoising diffusion-based pipeline for designing macrocyclic peptide binders against specific protein targets. This deep learning framework generates macrocyclic backbone structures that precisely fit target protein binding pockets while simultaneously optimizing amino acid side chain orientations. The approach demonstrates remarkable success rates, achieving medium to high-affinity binders against diverse protein targets with fewer than 20 tested designs per target, representing several orders of magnitude improvement over traditional library screening methods.

Stereochemical Control Mechanisms in mixed chirality design enable precise manipulation of peptide conformation and binding properties. Retro-inversion techniques, involving sequence inversion combined with chirality inversion of amino acid backbones, maintain topochemical complementarity while potentially improving protease stability and cell penetration characteristics. Partial retro-inversion allows selective conversion of backbone and side chain chiralities, providing opportunities for fine-tuning side chain-solvent interactions and membrane permeability.

Catalyst-Controlled Macrocyclization represents a sophisticated approach where chiral catalysts direct ring closure reactions through stereochemically matched transition states. These methods demonstrate that catalyst chirality proves essential for successful macrocyclization, even when no new static stereogenic elements are created during the reaction. The approach relies on favorable matched transition-state relationships that promote intramolecular over intermolecular reactions, enabling efficient formation of complex macrocyclic structures.

Ring-Closing Metathesis (RCM) techniques provide robust synthetic routes for creating stereoselectively controlled macrocyclic peptides. Advanced implementations employ stereoretentive ruthenium-based metathesis catalysts that achieve Z-selectivities between 95-99% with excellent yields (68-79%) for twelve- to seventeen-membered rings. The dual olefin metathesis and ethenolysis approach allows systematic control over olefin geometry, facilitating isolation and characterization of specific stereoisomers.

Internal Symmetry Design enables the creation of macrocycles with cyclic or improper rotational symmetries that are incompatible with free N- and C-termini in natural proteins. Crystal structures of designed C2-, C3-, and S2-symmetric macrocycles match computational models with backbone heavy-atom root mean square deviations of 1 Angstrom or better. These symmetric structures provide promising starting points for applications ranging from metal-organic frameworks to high-affinity binders of symmetric protein homo-oligomers.

Structure-Activity Relationships in mixed chirality macrocycles demonstrate complex dependencies on stereochemical configuration and conformational flexibility. Systematic studies reveal that changing stereochemistry at key positions dramatically influences conformational preferences and biological activities. The most effective approaches employ computational models that predict how individual stereogenic centers contribute to overall macrocycle topology and binding affinity.

Comprehensive Computational Design protocols achieve nearly complete coverage of structural space possible for short peptide macrocycles through systematic enumeration of stable conformations. Nuclear magnetic resonance structures of designed macrocycles consistently match computational models closely, with 9 of 12 tested designs showing excellent agreement with predicted structures. This high success rate validates the computational methodology and enables confident prediction of macrocycle properties before synthesis.

Enhanced Binding Affinity Engineering leverages mixed chirality to optimize protein-target interactions beyond natural limitations. Stereochemical modifications can enhance binding affinity through improved complementarity with target binding sites while simultaneously optimizing pharmacological properties such as membrane permeability and metabolic stability. The most successful designs integrate multiple stereochemical modifications to achieve synergistic improvements in both affinity and drug-like properties.

Machine Learning Integration accelerates mixed chirality design through automated prediction and optimization algorithms. Advanced implementations combine physics-based modeling with deep learning approaches to predict optimal stereochemical configurations for specific target proteins. These hybrid methodologies achieve binding affinities in the nanomolar range while maintaining high success rates and rapid design cycles.

Therapeutic Applications of mixed chirality macrocycles span diverse disease areas, with particular promise for targets that are challenging for traditional small molecules or biologics. The technology enables design of molecules with intermediate properties between small molecules and proteins, accessing previously undruggable targets through novel binding modes and conformational properties. Current applications focus on protein-protein interaction inhibitors, cell-penetrating peptides, and targeted therapeutic delivery systems.

Target-Specific Binding Affinity Predictions

The accurate prediction of binding affinities between macrocyclic ligands and specific protein targets represents a critical computational challenge that directly impacts therapeutic development for 1,8-Diazacyclotetradecane-2,9-dione and related compounds. Modern approaches integrate physics-based calculations with machine learning methodologies to achieve unprecedented accuracy in affinity estimation.

Physics-Based Free Energy Methods provide the most accurate approach for binding affinity prediction, with Free Energy Perturbation (FEP+) achieving typical accuracies within 0.5-2.0 kcal/mol of experimental values. For macrocyclic systems, FEP+ protocols demonstrate robust performance across diverse chemical modifications, successfully reproducing experimental trends in binding affinity enhancement through macrocyclization. The methodology proves particularly valuable for prospective design applications, enabling confident evaluation of designed macrocycles before synthesis.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) methods offer a computationally efficient alternative to full free energy simulations while maintaining reasonable accuracy for macrocyclic ligands. Although making more approximations than FEP+, MM-PBSA calculations provide substantially improved estimates compared to simpler scoring functions, particularly when applied to macrocyclic compounds where entropic contributions from reduced conformational flexibility significantly impact binding thermodynamics.

Target-Specific Machine Learning Models demonstrate superior performance compared to general binding affinity predictors, particularly for challenging protein families. Gradient boosting models trained on HIV protease inhibitors achieve state-of-the-art accuracy while providing explicit feature attribution through Shapley values. This approach enables identification of specific van der Waals interactions that prove pivotal for predicted potency, offering mechanistic insights into binding affinity determinants.

Deep Learning Architectures revolutionize binding affinity prediction through automated feature extraction and pattern recognition. The Ensemble Binding Affinity (EBA) method achieves Pearson correlation coefficients of 0.914 with root mean square errors of 0.957 on benchmark datasets, representing improvements exceeding 15% compared to previous state-of-the-art methods. These approaches utilize novel angle-based features computed between protein carbon-alpha atoms and ligand heteroatoms, capturing geometric relationships critical for binding affinity.

Sequence-Based Prediction Methods enable binding affinity estimation using only protein and ligand sequence information, eliminating requirements for high-resolution structural data. DeepDTA employs convolutional neural networks to model protein sequences and compound representations, achieving Concordance Index performance that outperforms traditional kernel-based methods. The CSatDTA model incorporates self-attention mechanisms that systematically outperform alternative attention schemes while providing enhanced interpretability.

Hybrid Structure-Sequence Approaches combine three-dimensional structural information with sequence-based features to capture both local direct interactions and long-range indirect effects. DLSSAffinity utilizes pocket-ligand structural pairs as local information while incorporating full-length protein sequences and ligand SMILES representations as global features. This dual-scale approach achieves Pearson correlations of 0.79 with root mean square errors of 1.40 on benchmark datasets.

Electron Density-Based Methods introduce quantum mechanical descriptors that capture fundamental physical interactions between proteins and ligands. Bond-critical points based on electron density provide novel representations of protein-ligand interactions, achieving correlations exceeding 0.7 for several macromolecular targets. Although not demonstrating consistent advantages over benchmark methods, these approaches offer mechanistic insights into the relationship between intermolecular electron density and binding affinity.

Ensemble Learning Strategies leverage multiple model architectures and feature representations to achieve superior prediction accuracy. The most successful implementations combine models utilizing different subsets of input features, including protein residues, ligand atoms, SMILES strings, pocket residues, and geometric angles. Cross-attention mechanisms between different feature types enable comprehensive capture of protein-ligand interaction patterns.

Active Learning and Meta-Learning approaches address scenarios with limited training data, particularly relevant for novel macrocyclic scaffolds. MetaDTA employs Attentive Neural Processes to model binding affinities as regression functions of compounds, using known drug-target binding pairs as support sets for few-shot prediction experiments. These methods prove especially valuable in early-stage drug discovery where extensive experimental data may not be available.

Macrocycle-Specific Considerations require specialized treatment within binding affinity prediction algorithms due to unique conformational and thermodynamic properties. The effect of macrocyclization on binding affinity involves complex balance between enthalpic gains from improved complementarity and entropic costs from reduced flexibility. Successful prediction protocols must account for these competing effects while considering ring strain and conformational preferences specific to macrocyclic ligands.

Validation and Benchmarking protocols ensure reliable performance assessment across diverse chemical and biological systems. The most rigorous approaches employ leave-cluster-out cross-validation that tests model performance on chemically distinct scaffolds, avoiding artificial inflation of performance metrics due to structural similarity between training and test compounds. Benchmark datasets such as CASF2016 and CSAR-HiQ provide standardized evaluation platforms for comparing different methodologies.

Interpretability and Mechanistic Insights represent crucial aspects of modern binding affinity prediction, enabling identification of key molecular determinants responsible for high-affinity binding. Shapley value analysis reveals specific van der Waals interactions and hydrogen bonding patterns that drive affinity differences between closely related compounds. These mechanistic insights prove invaluable for guiding structure-based optimization and rational design of improved macrocyclic ligands.

Integration with Experimental Validation ensures that computational predictions translate effectively to real-world applications. The most successful protocols demonstrate excellent correlation between predicted and experimental binding affinities, with designed macrocycles achieving nanomolar binding constants against challenging protein targets. Crystal structure validation confirms that predicted binding modes accurately reflect experimental structures, enabling confident structure-based optimization.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

A simple assay for 6-aminohexanoate-oligomer-hydrolase using N-(4-nitrophenyl)-6-aminohexanamide

Hisataka Taguchi, Makoto Wakamatsu, Kenji Aso, Shin Ono, Takashi Shin, Takashi AkamatsuPMID: 22867796 DOI: 10.1016/j.jbiosc.2012.07.006

Abstract

We synthesized N-(4-nitrophenyl)-6-aminohexanamide (AHpNA) and used it as a substrate in a kinetic study of 6-aminohexanoate-hydrolase (NylB), a nylon oligomer-hydrolyzing enzyme. NylBs derived from Arthrobacter sp. KI72 and Pseudomonas sp. NK87 hydrolyzed AHpNA as well as a 6-aminohexanoic acid dimer, a known substrate for NylB. The K(m) values of the NylB from Arthrobacter sp. KI72 and Pseudomonas sp. NK87 for AHpNA were 0.5 mM and 2.0 mM, respectively.X-ray crystallographic analysis of 6-aminohexanoate-dimer hydrolase: molecular basis for the birth of a nylon oligomer-degrading enzyme

Seiji Negoro, Taku Ohki, Naoki Shibata, Nobuhiro Mizuno, Yoshiaki Wakitani, Junya Tsurukame, Keiji Matsumoto, Ichitaro Kawamoto, Masahiro Takeo, Yoshiki HiguchiPMID: 16162506 DOI: 10.1074/jbc.M505946200

Abstract

6-Aminohexanoate-dimer hydrolase (EII), responsible for the degradation of nylon-6 industry by-products, and its analogous enzyme (EII') that has only approximately 0.5% of the specific activity toward the 6-aminohexanoate-linear dimer, are encoded on plasmid pOAD2 of Arthrobacter sp. (formerly Flavobacterium sp.) KI72. Here, we report the three-dimensional structure of Hyb-24 (a hybrid between the EII and EII' proteins; EII'-level activity) by x-ray crystallography at 1.8 A resolution and refined to an R-factor and R-free of 18.5 and 20.3%, respectively. The fold adopted by the 392-amino acid polypeptide generated a two-domain structure that is similar to the folds of the penicillin-recognizing family of serine-reactive hydrolases, especially to those of d-alanyl-d-alanine-carboxypeptidase from Streptomyces and carboxylesterase from Burkholderia. Enzyme assay using purified enzymes revealed that EII and Hyb-24 possess hydrolytic activity for carboxyl esters with short acyl chains but no detectable activity for d-alanyl-d-alanine. In addition, on the basis of the spatial location and role of amino acid residues constituting the active sites of the nylon oligomer hydrolase, carboxylesterase, d-alanyl-d-alanine-peptidase, and beta-lactamases, we conclude that the nylon oligomer hydrolase utilizes nucleophilic Ser(112) as a common active site both for nylon oligomer-hydrolytic and esterolytic activities. However, it requires at least two additional amino acid residues (Asp(181) and Asn(266)) specific for nylon oligomer-hydrolytic activity. Here, we propose that amino acid replacements in the catalytic cleft of a preexisting esterase with the beta-lactamase fold resulted in the evolution of the nylon oligomer hydrolase.Nylon oligomer degradation gene, nylC, on plasmid pOAD2 from a Flavobacterium strain encodes endo-type 6-aminohexanoate oligomer hydrolase: purification and characterization of the nylC gene product

S Kakudo, S Negoro, I Urabe, H OkadaPMID: 8285701 DOI: 10.1128/aem.59.11.3978-3980.1993

Abstract

A new type of nylon oligomer degradation enzyme (EIII) was purified from an Escherichia coli clone harboring the EIII gene (nylC). This enzyme hydrolyzed the linear trimer, tetramer, and pentamer of 6-aminohexanoate by an endo-type reaction, and this specificity is different from that of the EI (nylA gene product) and EII (nylB gene product). Amino acid sequencing and sodium dodecyl sulfate-polyacrylamide gel electrophoresis of the purified EIII demonstrated that the enzyme is made of two polypeptide chains arising from an internal cleavage between amino acid residues 266 and 267.Plasmid control of 6-aminohexanoic acid cyclic dimer degradation enzymes of Flavobacterium sp. KI72

S Negoro, H Shinagawa, A Nakata, S Kinoshita, T Hatozaki, H OkadaPMID: 7400094 DOI: 10.1128/jb.143.1.238-245.1980

Abstract

Flavobacterium sp. K172, which is able to grow on 6-aminohexanoic acid cyclic dimer as the sole source of carbon and nitrogen, and plasmid control of the responsible enzymes, 6-aminohexanoic acid cyclic dimer hydrolase and 6-aminohexanoic acid linear oligomer hydrolase, were studied. The wild strain of K172 harbors three kinds of plasmid, pOAD1 (26.2 megadaltons), pOAD2 (28.8 megadaltons), and pOAD3 (37.2 megadaltons). The wild strain K172 was readily cured of its ability to grow on the cyclic dimer by mitomycin C, and the cyclic dimer hydrolase could not be detected either as catalytic activity or by antibody precipitation. No reversion of the cured strains was detected. pOAD2 was not detected in every cured strain tested but was restored in a transformant. The transformant recovered both of the enzyme activities, and the cyclic dimer hydrolase of the transformant was immunologically identical with that of the wild strain. All of the strains tested, including the wild, cured, and transformant ones, possessed identical pOAD3 irrespective of the metabolizing activity. Some of the cured strains possessed pOAD1 identical with the wild strain, but the others harbored plasmids with partially altered structures which were likely to be derived from pOAD1 by genetic rearrangements such as deletion, insertion, or substitution. These results suggested that the genes of the enzymes were borne on pOAD2.Plasmid-determined enzymatic degradation of nylon oligomers

S Negoro, T Taniguchi, M Kanaoka, H Kimura, H OkadaPMID: 6305910 DOI: 10.1128/jb.155.1.22-31.1983

Abstract

The nylon oligomer (6-aminohexanoic acid cyclic dimer) degradation genes on plasmid pOAD2 of Flavobacterium sp. KI72 were cloned into Escherichia coli vector pBR322. The locus of one of the genes, the structural gene of 6-aminohexanoic acid linear oligomer hydrolase, was determined by constructing various deletion plasmids and inserting the lacUV5 promoter fragment of E. coli into the deletion plasmid. Two kinds of repeated sequences (RS-I and RS-II) were detected on pOAD2 by DNA-DNA hybridization experiments. These repeated sequences appeared five times (RS-I) or twice (RS-II) on pOAD2. One of the RS-II regions and the structural gene of the hydrolase overlapped.DNA-DNA hybridization analysis of nylon oligomer-degradative plasmid pOAD2: identification of the DNA region analogous to the nylon oligomer degradation gene

S Negoro, S Nakamura, H OkadaPMID: 6327604 DOI: 10.1128/jb.158.2.419-424.1984